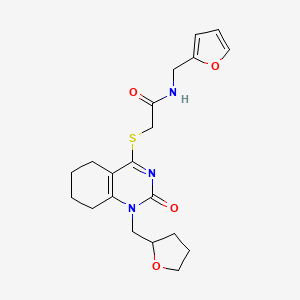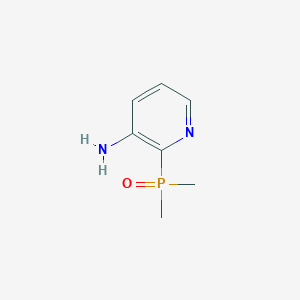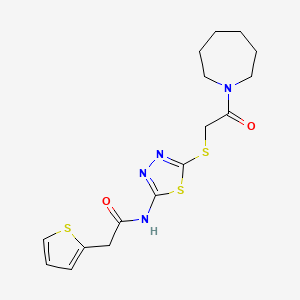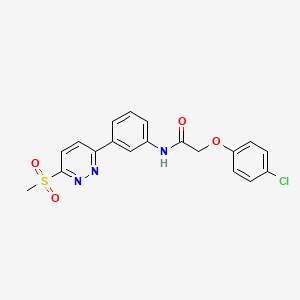
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with dimethylamino phenyl groups are often used in the synthesis of dyes and pigments . They are also used as photosensitizers . The presence of delocalized π-electrons, donor and acceptor moieties, hydrogen bonds, and weak Van der Waals forces induce high non-linearity in these organic crystals .
Molecular Structure Analysis
The structure of similar compounds is often modeled using software like Gaussian09W and GaussView6.0.16 employing B3LYP and 6–31+G(d) basis set .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the use of methanol as the solvent by using the slow evaporation technique .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often investigated using spectra (FT-IR, UV–vis, and 1H-NMR) investigations, and the use of density functional theory (DFT) along with time-dependent density functional theory (TD-DFT) .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Materials
The extensive use of nonlinear optical (NLO) materials in science and technology has led researchers to explore novel compounds suitable for applications such as optical computing, optical data storage, and optical switching. QCC, synthesized via aldol condensation and carboxamide formation, exhibits promising NLO properties. Key features include:
Linear and Nonlinear Optical Characteristics: QCC dissolved in polar solvents (such as DMSO, DMF, and ethanol) has been studied for its linear and third-order nonlinear optical properties. The nonlinear refractive index (n₂) of QCC is attributed to negative nonlinearity due to self-defocusing effects, while the nonlinear absorption coefficient (β) indicates behaviors of saturable absorption (SA) and reverse saturable absorption (RSA). The TNLO susceptibility (χ³) of QCC in polar solvents is on the order of 10⁻⁷ esu .
Antibacterial Activity
The length of the amide side chain at the ortho-position of the 2-phenyl group significantly affects QCC’s antibacterial activity. Further studies are needed to explore its potential in combating bacterial infections .
Antitumor Properties
While specific details about QCC’s antitumor activity are not explicitly mentioned, its structural features and potential interactions with biological systems warrant further investigation. Researchers may explore its effects on cancer cells and tumor growth .
Photophysical Properties
QCC’s photophysical properties, including electronic transitions, absorption spectra, and fluorescence behavior, can be studied using techniques like FT-IR, UV–vis, and 1H-NMR. Density functional theory (DFT) and time-dependent density functional theory (TD-DFT) can provide insights into its electronic structure and reactivity .
Catalysts and Synthesis
QCC’s synthesis involves aldol condensation and carboxamide formation. Researchers have also explored catalysts based on silver nanoparticles for related compounds. Investigating alternative synthetic routes and optimizing reaction conditions could enhance its applicability .
Other Potential Applications
While not explicitly reported, QCC’s unique structure suggests potential applications beyond the mentioned fields. Researchers may explore its behavior in other contexts, such as molecular sensors, drug delivery systems, or organic electronics.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-22(2)18-10-7-16(8-11-18)20(23)14-21-26(24,25)19-12-9-15-5-3-4-6-17(15)13-19/h7-13,20-21,23H,3-6,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZCVDVCBHRHLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)hexanamide](/img/structure/B2819923.png)
![Sodium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B2819924.png)



![N-(1,3-benzodioxol-5-yl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2819932.png)
![N-[2-(thiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2819933.png)


![Ethyl 6-amino-2-[(4-chlorophenyl)sulfanylmethyl]-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B2819936.png)
![1-[3-(2-Fluorophenyl)propanoyl]-N-pyridin-2-ylpyrrolidine-3-carboxamide](/img/structure/B2819937.png)
![2-(4-chlorophenoxy)-2-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)propanamide](/img/structure/B2819938.png)

